molecular formula C13H17BrFN B1398993 N-(4-bromo-3-fluorobenzyl)cyclohexanamine CAS No. 1248786-61-9

N-(4-bromo-3-fluorobenzyl)cyclohexanamine

Katalognummer B1398993
CAS-Nummer: 1248786-61-9
Molekulargewicht: 286.18 g/mol
InChI-Schlüssel: ZLVHTSPRNRVFNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromo-3-fluorobenzyl)cyclohexanamine is a synthetic compound. It has a molecular formula of C13H17BrFN and an average mass of 286.183 Da .


Molecular Structure Analysis

The molecular structure of N-(4-Bromo-3-fluorobenzyl)cyclohexanamine consists of a cyclohexanamine group attached to a 4-bromo-3-fluorobenzyl group . The exact structure can be found in dedicated chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-bromo-3-fluorobenzyl)cyclohexanamine, such as its melting point, boiling point, and density, are not specified in the available resources .

Wissenschaftliche Forschungsanwendungen

Positron Emission Tomography Ligand

NCQ 115, a compound containing a structure similar to N-(4-bromo-3-fluorobenzyl)cyclohexanamine, has been used as a selective dopamine D-2 receptor antagonist. Its suitability as a fluorine-18-labelled radioligand for positron emission tomography (PET) was investigated. The study found a significant uptake of radioactivity in the monkey striatum, indicating its potential application in PET brain imaging (Halldin, Högberg, & Farde, 1994).

Affinity Towards Adenosine Receptors

In a study exploring derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, compounds with a fluorobenzyl group showed high affinity and selectivity for A1 adenosine receptors. This suggests potential applications in targeting these receptors for various pharmacological effects (Betti et al., 1999).

Metabolism in Human Hepatocytes

25B-NBF, a compound structurally similar to N-(4-bromo-3-fluorobenzyl)cyclohexanamine, was studied for its metabolism in human hepatocytes. The research helps in understanding the biotransformation of such compounds in the human body, crucial for drug development and toxicological studies (Kim et al., 2019).

Antimicrobial Activities

Studies on phosphorus-nitrogen compounds with fluorobenzyl groups have demonstrated their antimicrobial activities against various bacteria and yeast strains. This opens avenues for the development of new antimicrobial agents using similar structural frameworks (Elmas et al., 2018).

Dopamine D2 Receptor Ligand

NCQ 115, again related to N-(4-bromo-3-fluorobenzyl)cyclohexanamine, was synthesized for use as a selective reversible ligand for dopamine D2 receptors. Its high binding specificity and ability to cross the blood-brain barrier make it a promising candidate for neurological research (Najafi et al., 1993).

Eigenschaften

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFN/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11/h6-8,11,16H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVHTSPRNRVFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-fluorobenzyl)cyclohexanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-fluorobenzyl)cyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-3-fluorobenzyl)cyclohexanamine
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-3-fluorobenzyl)cyclohexanamine
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-3-fluorobenzyl)cyclohexanamine
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-3-fluorobenzyl)cyclohexanamine
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-3-fluorobenzyl)cyclohexanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.